1,2,3,4-Cyclobutanetetracarboxylic acid (CAS: 720-21-8) is a highly versatile, semi-rigid alicyclic tetracarboxylic acid. It serves as a critical precursor for synthesizing colorless, transparent polyimides (via its dianhydride derivative, CBDA), high-surface-area metal-organic frameworks (MOFs), and formaldehyde-free crosslinking agents for cellulosic materials. Unlike fully aromatic or completely acyclic tetracarboxylic acids, the cyclobutane core provides a unique combination of structural rigidity, optical transparency, and low polarizability, making it a highly sought-after building block in advanced optoelectronics, gas separation technologies, and high-frequency dielectric material formulation [1].
Substituting CBTA with common alternatives like pyromellitic acid (PMA/PMDA) or 1,2,3,4-butanetetracarboxylic acid (BTCA) fundamentally compromises end-product performance. In polyimide synthesis, aromatic precursors like PMDA form strong intra- and intermolecular charge-transfer complexes (CTCs), resulting in heavily colored (yellow-to-brown) films with higher dielectric constants, rendering them unusable for transparent flexible displays [1]. In MOF synthesis, highly flexible acyclic analogs like BTCA fail to provide the necessary geometric constraint, leading to collapsed pores or entirely different topologies upon desolvation. CBTA's semi-rigid cyclobutane ring strictly dictates 3D framework formation, enabling permanent porosity and high surface areas that acyclic counterparts cannot achieve [2].
When converted to its dianhydride (CBDA) and polymerized with diamines, CBTA yields highly transparent polyimide films. Unlike pyromellitic dianhydride (PMDA), which contains a planar aromatic ring that facilitates strong charge-transfer complex (CTC) formation, the alicyclic cyclobutane core of CBDA disrupts conjugation. This structural difference enables CBDA-derived polyimides to achieve high visible light transmittance (>85-90%) and a colorless appearance, whereas PMDA-based polyimides exhibit strong optical absorption below 500 nm, resulting in a characteristic brown-yellow color [1].
| Evidence Dimension | Visible Light Transmittance / Coloration |
| Target Compound Data | CBDA-based polyimides: High transparency (>85% transmittance), colorless |
| Comparator Or Baseline | PMDA-based polyimides: Strong absorption < 500 nm, yellow-to-brown coloration |
| Quantified Difference | Complete elimination of visible CTC absorption; >85% transmittance vs near-opaque in blue/UV region |
| Conditions | Polyimide films derived from respective dianhydrides and aromatic diamines (e.g., TFMB) |
Essential for procuring precursors for flexible displays, OLED substrates, and optical waveguides where high thermal stability must be paired with absolute transparency.
The alicyclic nature of CBTA not only improves transparency but also significantly lowers the dielectric constant (Dk) of the resulting polymers. By eliminating the highly polarizable aromatic rings found in PMDA or BPDA, CBDA-based polyimides exhibit reduced molar polarizability and increased free volume. This results in an intrinsically lower dielectric constant compared to standard Kapton-type (PMDA-based) polyimides, which typically have a Dk of ~3.5 [1].
| Evidence Dimension | Dielectric Constant (Dk) |
| Target Compound Data | CBDA-derived polyimides: Low Dk (< 2.8 - 3.0 depending on diamine) |
| Comparator Or Baseline | PMDA-derived standard polyimides (Kapton-type): Dk ~ 3.5 |
| Quantified Difference | ~15-20% reduction in dielectric constant |
| Conditions | High-frequency signal transmission conditions (e.g., 10 GHz) |
Critical for selecting dielectric materials in 5G/6G communication networks and high-density flexible printed circuit boards where signal loss must be minimized.
In the synthesis of metal-organic frameworks, the rigidity of the multicarboxylate linker is paramount. CBTA provides a semi-rigid cyclobutane core that locks the four carboxylate groups into specific geometries (e.g., cis,trans,cis), enabling the construction of robust 3D networks. For instance, Na-MOFs constructed with CBTA achieve permanent porosity with BET surface areas exceeding 126-132 m2/g [1]. In contrast, highly flexible acyclic linkers like 1,2,3,4-butanetetracarboxylic acid (BTCA) often yield dense, non-porous coordination polymers or 2D sheets because they lack the conformational rigidity to prop open 3D voids upon solvent removal [2].
| Evidence Dimension | BET Surface Area / Framework Porosity |
| Target Compound Data | CBTA-based Na-MOFs: 126–132 m2/g (permanent porosity) |
| Comparator Or Baseline | Acyclic BTCA analogs: Typically yield dense, non-porous coordination polymers |
| Quantified Difference | Creation of permanent microporosity vs structural collapse/dense packing |
| Conditions | Desolvated alkali metal coordination polymers |
Drives the procurement of CBTA over cheaper acyclic tetracarboxylic acids for R&D in gas storage, separation, and advanced porous materials.
CBTA (via its dianhydride, CBDA) is the precursor of choice for synthesizing colorless polyimides used in foldable smartphone screens, OLED panels, and flexible printed circuit boards (FPCBs). Its ability to suppress charge-transfer complexes while maintaining high glass transition temperatures makes it vastly superior to aromatic dianhydrides like PMDA in optical applications [1].
Due to its low molar polarizability, CBTA-derived polymers are heavily utilized in high-frequency microelectronics. They serve as excellent low-k dielectric coatings and interlayer insulators where minimizing signal propagation delay and dielectric loss is critical, outperforming traditional Kapton films [2].
CBTA is utilized as a semi-rigid tetradentate linker in the design of novel 3D MOFs. Its unique stereochemistry allows for the stabilization of highly porous networks, including rare alkali-metal MOFs, which are applied in gas separation, selective hydrocarbon adsorption, and catalysis, where flexible acyclic linkers would fail to maintain open pore structures [3].